molecular formula C25H23ClN2O2 B7734240 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea

3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea

Cat. No.: B7734240
M. Wt: 418.9 g/mol
InChI Key: WREVTSUAPYFPNT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea typically involves the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

    Substitution Reactions: Introduction of the 2-chlorophenyl and cyclopropyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the cyclopropyl ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Halogen substitution reactions are common due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation Products: Formation of quinones or other oxidized derivatives.

    Reduction Products: Alcohols or amines depending on the site of reduction.

    Substitution Products: Various halogenated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-phenylurea: Lacks the cyclopropyl and 3-oxo-1-phenylpropyl groups.

    1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea: Lacks the 2-chlorophenyl group.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and rings makes it unique.

    Biological Activity: Potential for diverse biological activities due to its complex structure.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2/c26-21-13-7-8-14-22(21)27-25(30)28(20-11-5-2-6-12-20)23(17-24(29)19-15-16-19)18-9-3-1-4-10-18/h1-14,19,23H,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVTSUAPYFPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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